2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol
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Overview
Description
2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol is a synthetic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 7-chloroquinoline with various amines and alcohols under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it could interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline derivatives: Various derivatives with modifications on the quinoline core, exhibiting different biological activities.
Uniqueness
2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol is unique due to its specific structural modifications, which may confer distinct biological properties compared to other quinoline derivatives.
Properties
CAS No. |
5418-58-6 |
---|---|
Molecular Formula |
C18H26ClN3O |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-[butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol |
InChI |
InChI=1S/C18H26ClN3O/c1-2-3-10-22(12-13-23)11-4-8-20-17-7-9-21-18-14-15(19)5-6-16(17)18/h5-7,9,14,23H,2-4,8,10-13H2,1H3,(H,20,21) |
InChI Key |
CIWWULIGACDIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Origin of Product |
United States |
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